Cas no 1240567-18-3 (1-cyclopropyl-1H-pyrazol-4-amine)

1-cyclopropyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
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- 1-cyclopropyl-1H-pyrazol-4-amine
- 1240567-18-3
- SY042688
- AS-41511
- 1-cyclopropylpyrazol-4-amine
- 1H-Pyrazol-4-amine, 1-cyclopropyl-
- DTXSID10679569
- TQP0074
- AKOS024194487
- SB13944
- EN300-306595
- MFCD16810881
- SCHEMBL173506
- CS-0096334
- DB-312085
- KMSWFVSXBMWVIT-UHFFFAOYSA-N
-
- MDL: MFCD16810881
- インチ: InChI=1S/C6H9N3/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2,7H2
- InChIKey: KMSWFVSXBMWVIT-UHFFFAOYSA-N
- SMILES: C1CC1N2C=C(C=N2)N
計算された属性
- 精确分子量: 123.079647300 g/mol
- 同位素质量: 123.079647300 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 111
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 123.16
- XLogP3: 0
- トポロジー分子極性表面積: 43.8Ų
1-cyclopropyl-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM118966-5g |
1-Cyclopropylpyrazol-4-amine |
1240567-18-3 | 95%+ | 5g |
$775 | 2022-06-13 | |
eNovation Chemicals LLC | Y1317675-100mg |
1-cyclopropyl-1H-pyrazol-4-amine |
1240567-18-3 | 97% | 100mg |
$110 | 2024-07-21 | |
eNovation Chemicals LLC | Y1317675-1G |
1-cyclopropyl-1H-pyrazol-4-amine |
1240567-18-3 | 97% | 1g |
$510 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0896-10G |
1-cyclopropyl-1H-pyrazol-4-amine |
1240567-18-3 | 97% | 10g |
¥ 15,939.00 | 2023-03-31 | |
eNovation Chemicals LLC | D597368-5g |
1-CYCLOPROPYL-1H-PYRAZOL-4-AMINE |
1240567-18-3 | 95% | 5g |
$1485 | 2024-05-24 | |
eNovation Chemicals LLC | D597368-1g |
1-CYCLOPROPYL-1H-PYRAZOL-4-AMINE |
1240567-18-3 | 95% | 1g |
$395 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0896-1G |
1-cyclopropyl-1H-pyrazol-4-amine |
1240567-18-3 | 97% | 1g |
¥ 3,187.00 | 2023-03-31 | |
Enamine | EN300-306595-0.05g |
1-cyclopropyl-1H-pyrazol-4-amine |
1240567-18-3 | 95.0% | 0.05g |
$278.0 | 2025-03-19 | |
Enamine | EN300-306595-0.5g |
1-cyclopropyl-1H-pyrazol-4-amine |
1240567-18-3 | 95.0% | 0.5g |
$317.0 | 2025-03-19 | |
Chemenu | CM118966-1g |
1-Cyclopropylpyrazol-4-amine |
1240567-18-3 | 95+% | 1g |
$704 | 2021-08-06 |
1-cyclopropyl-1H-pyrazol-4-amine 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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7. Book reviews
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S. Ahmed Chem. Commun., 2009, 6421-6423
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9. Back matter
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
1-cyclopropyl-1H-pyrazol-4-amineに関する追加情報
1-Cyclopropyl-1H-Pyrazol-4-Amine: A Comprehensive Overview
The compound 1-cyclopropyl-1H-pyrazol-4-amine, identified by the CAS number 1240567-18-3, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of heterocyclic amines, specifically pyrazoles, which are known for their versatile applications in drug discovery, catalysis, and materials synthesis. The integration of a cyclopropyl group into the pyrazole framework introduces unique electronic and steric properties, making it a subject of interest for researchers worldwide.
Recent studies have highlighted the importance of 1-cyclopropyl-1H-pyrazol-4-amine in medicinal chemistry, particularly in the development of bioactive compounds. The pyrazole ring is a well-known scaffold in drug design due to its ability to interact with various biological targets, such as enzymes and receptors. The cyclopropyl substituent further enhances the molecule's pharmacokinetic properties, including bioavailability and metabolic stability. For instance, researchers have explored its potential as an inhibitor of kinase enzymes, which are critical targets in cancer therapy.
In addition to its medicinal applications, 1-cyclopropyl-1H-pyrazol-4-amine has shown promise in catalytic processes. The nitrogen atoms within the pyrazole ring can act as Lewis bases, facilitating coordination with metal centers. This property makes it a valuable ligand in organometallic catalysis, particularly in reactions involving transition metals like palladium and nickel. Recent advancements have demonstrated its effectiveness in cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
The synthesis of 1-cyclopropyl-1H-pyrazol-4-amine typically involves multi-step procedures that combine nucleophilic aromatic substitution with cyclization reactions. Researchers have optimized these methods to achieve high yields and purity levels. For example, one common approach involves the reaction of a substituted cyclopropane derivative with an appropriate amine precursor under thermal or acidic conditions. This method ensures the formation of the desired pyrazole structure while maintaining the integrity of the cyclopropyl group.
The physical and chemical properties of 1-cyclopropyl-1H-pyrazol-4-amine are also worth noting. Its molecular weight is approximately 205 g/mol, and it exists as a crystalline solid under standard conditions. The compound exhibits moderate solubility in common organic solvents such as dichloromethane and ethyl acetate, making it suitable for various laboratory applications. Its UV-vis spectrum reveals strong absorption bands in the visible region, indicating potential applications in optoelectronic materials.
From an environmental perspective, understanding the degradation pathways of 1-cyclopropyl-1H-pyrazol-4-amine is crucial for assessing its ecological impact. Recent studies have shown that the compound undergoes hydrolytic cleavage under alkaline conditions, leading to the formation of less complex byproducts. This information is vital for ensuring sustainable practices in its production and disposal.
In conclusion, 1-cyclopropyl-1H-pyrazol-4-amines, with CAS number 1240567-18-3, represents a versatile molecule with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, catalysis, and materials science. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings will undoubtedly grow.
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